molecular formula C10H18FNO5S B11842126 tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate

Cat. No.: B11842126
M. Wt: 283.32 g/mol
InChI Key: ZPENGCVMSASEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C10H18FNO5S. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the fluoro and methylsulfonyl groups. The tert-butyl ester is then added to protect the carboxylate group. The reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various azetidine derivatives, while oxidation and reduction can lead to different functionalized azetidines .

Scientific Research Applications

tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate is unique due to the presence of both fluoro and methylsulfonyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields .

Properties

Molecular Formula

C10H18FNO5S

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl 3-fluoro-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18FNO5S/c1-9(2,3)17-8(13)12-5-10(11,6-12)7-16-18(4,14)15/h5-7H2,1-4H3

InChI Key

ZPENGCVMSASEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(COS(=O)(=O)C)F

Origin of Product

United States

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